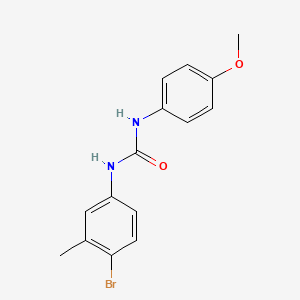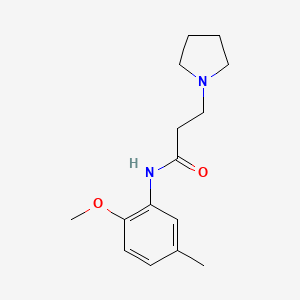![molecular formula C20H17ClN4O3 B5728107 1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B5728107.png)
1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride, also known as NBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBPC is a pyridinium derivative that possesses a nitrobenzylidene hydrazine moiety, which makes it a versatile compound for use in chemical and biological research.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride has also been found to induce apoptosis (cell death) in cancer cells, which may be due to its ability to disrupt mitochondrial function.
Biochemical and Physiological Effects:
1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride has been found to have several biochemical and physiological effects in various experimental models. It has been shown to reduce inflammation in animal models of arthritis and colitis. 1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride in lab experiments is its versatility. Its unique chemical structure allows it to be used in various assays and experimental models. However, one of the limitations of using 1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride is its relatively high cost compared to other chemicals that are commonly used in research.
Orientations Futures
There are several future directions for the research and development of 1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride. One potential area of research is the development of 1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the use of 1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride and its potential applications in various fields of research.
In conclusion, 1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride is a promising chemical compound that has potential applications in various fields of research. Its unique chemical structure and versatile properties make it a valuable tool for use in chemical and biological experiments. Further research is needed to fully understand the potential of 1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride and its applications in various fields of research.
Méthodes De Synthèse
The synthesis of 1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride involves the condensation of 2-(3-nitrobenzylidene) hydrazinecarboxamide with 4-benzylpyridine in the presence of hydrochloric acid. The resulting product is a yellow-orange crystalline compound that is highly soluble in water.
Applications De Recherche Scientifique
1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride has been extensively studied for its potential applications in various fields of research. It has been found to possess antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development. 1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
1-benzyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3.ClH/c25-20(22-21-14-17-7-4-8-19(13-17)24(26)27)18-9-11-23(12-10-18)15-16-5-2-1-3-6-16;/h1-14H,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTKGLUQJKVOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-[(2-nitrophenyl)thio]aniline](/img/structure/B5728028.png)


![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)



![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)
![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)
![4-methoxy[1,2,3]thiadiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5728082.png)
![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)

